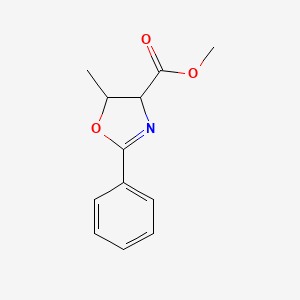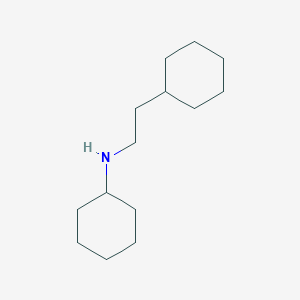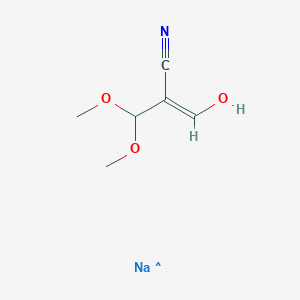
2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt is a chemical compound with the molecular formula C6H8NNaO3 and a molecular weight of 165.12 g/mol . This compound is known for its unique structure, which includes a nitrile group, a hydroxymethylene group, and two methoxy groups. It is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt typically involves the reaction of acrylonitrile with methanol in the presence of nitrite and platinum or palladium catalysts . This reaction results in the formation of 3,3-dimethoxypropanenitrile, which can then be further reacted to form the sodium salt derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.
化学反応の分析
Types of Reactions
2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require acidic or basic catalysts and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt has several applications in scientific research:
Chemistry: It is used as a reactant and reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
作用機序
The mechanism of action of 2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt involves its interaction with molecular targets and pathways. The hydroxymethylene group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The nitrile group can undergo various transformations, contributing to the compound’s versatility in chemical reactions.
類似化合物との比較
Similar Compounds
3,3-Dimethoxypropanenitrile: A precursor in the synthesis of 2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt.
Bromoacetaldehyde dimethyl acetal: Another compound with similar functional groups.
Aminoacetaldehyde dimethyl acetal: Shares structural similarities and is used in related chemical reactions.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its sodium salt form enhances its solubility and reactivity, making it a valuable compound in both research and industrial applications.
特性
分子式 |
C6H9NNaO3 |
|---|---|
分子量 |
166.13 g/mol |
InChI |
InChI=1S/C6H9NO3.Na/c1-9-6(10-2)5(3-7)4-8;/h4,6,8H,1-2H3;/b5-4+; |
InChIキー |
FLVHGIJGBKMFBB-FXRZFVDSSA-N |
異性体SMILES |
COC(/C(=C/O)/C#N)OC.[Na] |
正規SMILES |
COC(C(=CO)C#N)OC.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


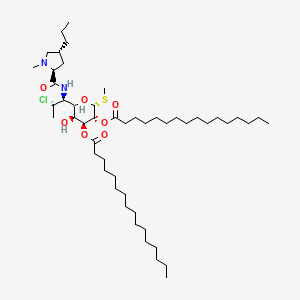
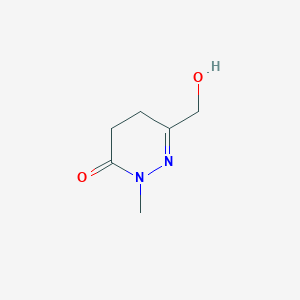
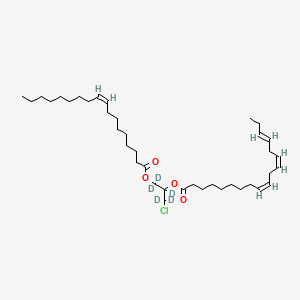
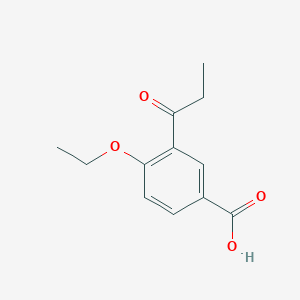
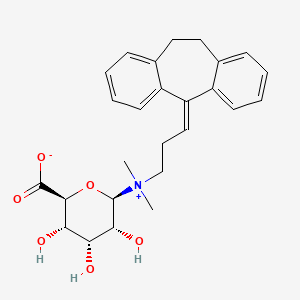
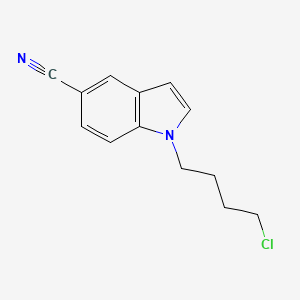
![Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13864054.png)
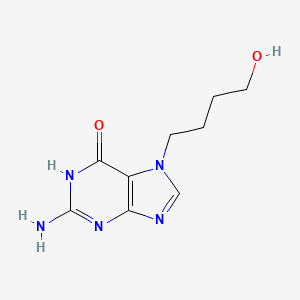
![3-(Thiazol-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13864064.png)
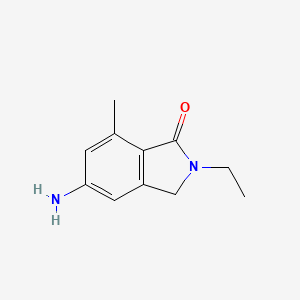
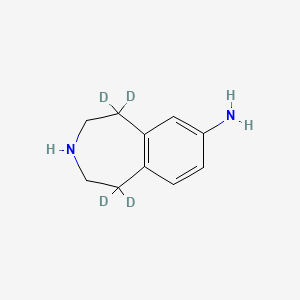
![VNL3-Acid VNL6 (Des-(1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine Fluoro-Venetoclax)](/img/structure/B13864096.png)
